molecular formula C24H19FN2O4 B2801468 N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide CAS No. 872609-10-4

N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2801468
CAS No.: 872609-10-4
M. Wt: 418.424
InChI Key: YMKYXUWTKBLBDS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran carboxamide class, designed for advanced chemical and pharmacological research. This compound integrates key structural motifs associated with significant biological activity, making it a valuable candidate for investigating new therapeutic pathways. Benzofuran derivatives are extensively studied for their potential in central nervous system (CNS) disorders. Structurally related compounds have demonstrated potent neuroprotective properties, specifically against NMDA-induced excitotoxicity, a key mechanism in neuronal damage following stroke and in neurodegenerative diseases . Research suggests that the benzofuran carboxamide scaffold can exhibit protective effects comparable to established NMDA receptor antagonists like memantine, highlighting its relevance for neuroscience discovery . Furthermore, the incorporation of a fluorine atom on the benzamido ring may enhance the molecule's bioactivity and metabolic stability, a strategy common in modern medicinal chemistry . Fluorinated benzofuran analogs have shown promising dual anti-inflammatory and anticancer effects in recent studies . These compounds can suppress key pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6), and induce apoptosis in cancer cell lines by modulating proteins like Bcl-2 . The broad spectrum of activities reported for benzofurans—including antimicrobial, antioxidant, and anti-tumor effects—underscores the research utility of this chemical class for multiple disease areas . Researchers can utilize this compound as a lead structure or chemical tool to explore mechanisms of neurodegeneration, inflammation, and oncogenesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-2-30-20-14-8-6-12-18(20)26-24(29)22-21(16-10-4-7-13-19(16)31-22)27-23(28)15-9-3-5-11-17(15)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYXUWTKBLBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the modulation of histamine receptors and neuroprotective effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core substituted with an ethoxyphenyl group and a fluorobenzamido moiety. Its chemical formula is C₁₈H₁₈FNO₃, with a molecular weight of 321.34 g/mol. The presence of the benzofuran ring is associated with various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Research indicates that compounds similar to this compound exhibit antagonistic properties at the histamine H3 receptor. This receptor plays a crucial role in neurotransmission and is implicated in various neurological disorders. By modulating H3 receptor activity, these compounds may influence cognitive functions and neuroprotection.

Neuroprotective Effects

A study focused on benzofuran derivatives demonstrated that certain compounds exhibit neuroprotective and antioxidant activities. For instance, derivatives with specific substitutions showed significant protection against NMDA-induced excitotoxicity in neuronal cells. The most effective compound in this series was noted for its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, highlighting the importance of structural modifications for enhanced activity .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Neuroprotective Screening : In a series of experiments involving cultured rat cortical neurons, several derivatives were synthesized and screened for their neuroprotective efficacy. Among them, the compound with -CH₃ substitution at the R₂ position exhibited protection comparable to memantine, a known NMDA antagonist .
  • Histamine Receptor Modulation : A patent describes the use of benzofuran derivatives as H3 receptor antagonists, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease . The modulation of histamine receptors can lead to improved neurotransmission and cognitive function.

Data Tables

The following table summarizes key biological activities observed in studies involving benzofuran derivatives:

CompoundActivity TypeEffective Concentration (μM)Reference
This compoundNeuroprotective30
1f (7-methoxy derivative)Anti-excitotoxic100
1j (hydroxyl derivative)Antioxidant300
Benzofuran derivativeH3 receptor antagonistN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethylbutanamido group at 3-position C23H26N2O4 394.47 Purity ≥95%; research use only
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide) Dimethylaminomethyl and hydroxycarbamoyl-phenoxyethyl groups C22H24N3O5 410.45 HDAC inhibitor; used in cancer research
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21) Benzimidazole-linked benzyl group at carboxamide position C24H19N3O2 381.43 Melting point: 161–163°C; IDO1 inhibitor candidate
Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate) Ethoxy and methanesulfonate groups on dihydrobenzofuran C13H20O5S 288.36 Herbicide; inhibits grass and broadleaf weeds

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorobenzamido group in the target compound may enhance binding affinity compared to non-fluorinated analogs, as fluorine often improves metabolic stability and target interaction .

Structural Diversity and Applications: Abexinostat () demonstrates that benzofuran carboxamides can be tailored for enzyme inhibition (e.g., HDACs) through strategic placement of functional groups like dimethylaminomethyl and hydroxycarbamoyl . Ethofumesate () highlights the agrochemical utility of ethoxy-substituted benzofurans, contrasting with the medicinal focus of other analogs .

Physicochemical Properties :

  • Melting points of benzimidazole-linked analogs () vary significantly (161–231°C), correlating with substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range, influenced by its fluorinated aromatic and ethoxyphenyl groups .

Q & A

Q. How can the synthesis of N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including benzofuran core formation, fluorobenzamido group coupling, and ethoxyphenyl substitution. Key optimization strategies include:

  • Coupling Reagents : Use EDC/HOBt or DMT/NMM for amide bond formation under microwave-assisted conditions to enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux improve solubility and reaction rates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity .
  • Quality Control : Monitor reactions via TLC and characterize intermediates/final product using NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling ReagentEDC/HOBt in DMFReduces side reactions
Temperature80–100°C (reflux)Accelerates reaction kinetics
Purification MethodSilica gel chromatographyRemoves unreacted substrates
Final Characterization¹H NMR (δ 7.2–8.1 ppm, aromatic)Confirms structural integrity

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), amide NH (δ 10.1–10.5 ppm), and ethoxy group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
  • FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and benzofuran C-O-C (1240–1270 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks ([M+H]⁺ at m/z 434.3) .
  • X-ray Crystallography : Resolve 3D conformation (if crystallized) to study substituent spatial effects .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against HCV NS5B polymerase (IC₅₀) using fluorescence-based assays .
  • Anticancer Activity : Use MTT assays on HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation) .
  • Antimicrobial Screening : Conduct MIC assays against S. aureus and E. coli (24–48 hr incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Fluorine Position : Compare 2-fluoro vs. 3-fluoro analogs ( vs. 12) to assess steric/electronic effects on enzyme binding .
  • Ethoxy Group : Replace with methoxy or Cl to study solubility and π-stacking interactions .
  • Benzofuran Core : Modify to benzothiophene or indole to evaluate scaffold flexibility .

Q. Table 2: SAR Trends for Key Modifications

ModificationBioactivity ImpactReference
2-Fluorobenzamido↑ HCV NS5B inhibition (IC₅₀ 2 µM)
Ethoxy → Methoxy↓ Solubility, ↑ LogP
Benzofuran → BenzothiopheneAltered kinase selectivity

Q. How do molecular docking studies explain target binding mechanisms?

Methodological Answer:

  • Target Selection : Use PDB structures (e.g., HCV NS5B, 1QUV) for docking simulations .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose analysis .
  • Key Interactions : Identify H-bonds (amide NH with Asp318), π-π stacking (benzofuran with Phe193), and hydrophobic contacts (fluorine with Leu30) .

Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Replication : Repeat under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
  • Orthogonal Assays : Validate enzyme inhibition via SPR (binding kinetics) and cellular cytotoxicity via apoptosis markers (caspase-3 activation) .
  • Computational Validation : Compare docking results with experimental IC₅₀ to identify false positives .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (t₁/₂ > 60 min preferred) .
  • Prodrug Design : Mask polar groups (e.g., ethoxy as ethyl ester) to enhance bioavailability .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions .

Q. How can synergistic effects with combination therapies be evaluated?

Methodological Answer:

  • Checkboard Assays : Combine with cisplatin (anticancer) or ribavirin (antiviral) to calculate combination index (CI <1 = synergy) .
  • Pathway Analysis : Use RNA-seq to identify co-targeted pathways (e.g., MAPK/STAT3) .

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